3-(Methylthio)propylamine hydrochloride 3-(Methylthio)propylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2419-62-7
VCID: VC7961603
InChI: InChI=1S/C4H11NS.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H
SMILES: CSCCCN.Cl
Molecular Formula: C4H12ClNS
Molecular Weight: 141.66 g/mol

3-(Methylthio)propylamine hydrochloride

CAS No.: 2419-62-7

Cat. No.: VC7961603

Molecular Formula: C4H12ClNS

Molecular Weight: 141.66 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylthio)propylamine hydrochloride - 2419-62-7

Specification

CAS No. 2419-62-7
Molecular Formula C4H12ClNS
Molecular Weight 141.66 g/mol
IUPAC Name 3-methylsulfanylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C4H11NS.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H
Standard InChI Key IVIWAULGWRJMTD-UHFFFAOYSA-N
SMILES CSCCCN.Cl
Canonical SMILES CSCCCN.Cl

Introduction

Chemical Structure and Nomenclature

3-(Methylthio)propylamine hydrochloride consists of a three-carbon propylamine backbone with a methylthio (-S-CH₃) group at the terminal carbon, forming a hydrochloride salt. Its molecular formula is C₄H₁₂ClNS, with a molecular weight of 141.66 g/mol . The compound’s IUPAC name is 3-methylsulfanylpropan-1-amine hydrochloride, and it is alternatively termed 3-(Methylmercapto)propylamine hydrochloride or 3-Aminopropyl methyl sulfide hydrochloride .

Structural Features

  • Backbone: A propylamine chain (NH₂-CH₂-CH₂-CH₂-).

  • Functional Groups: A methylthio group (-S-CH₃) at the third carbon and a protonated amine (-NH₃⁺) forming a salt with chloride (Cl⁻) .

  • Chirality: The compound lacks chiral centers, rendering it achiral .

Synthesis and Industrial Production

Route 1: Nucleophilic Substitution

A common method involves reacting 3-chloropropylamine hydrochloride with sodium methylthiolate in ethanol under reflux conditions:
Cl-CH2CH2CH2NH3+Cl+NaSMeHS-CH2CH2CH2NH3+Cl+NaCl\text{Cl-CH}_2\text{CH}_2\text{CH}_2\text{NH}_3^+\text{Cl}^- + \text{NaSMe} \rightarrow \text{HS-CH}_2\text{CH}_2\text{CH}_2\text{NH}_3^+\text{Cl}^- + \text{NaCl}
This route achieves yields exceeding 90% and is scalable for industrial production .

Route 2: Patent-Based Synthesis

A patent (CN102503849B) outlines a multi-step process starting with 3-chloropropylamine hydrochloride and methacrylic anhydride, followed by phthalimide protection, hydrazinolysis, and final hydrochlorination . Key steps include:

  • Acylation: Formation of N-(3-chloropropyl)methacrylamide using methacrylic anhydride .

  • Phthalimide Coupling: Reaction with potassium phthalimide to introduce protective groups .

  • Deprotection: Hydrazinolysis to yield the free amine, followed by HCl treatment to form the hydrochloride salt .

Industrial Optimization

Industrial processes prioritize cost efficiency and purity. The use of sodium hydroxide or potassium carbonate as bases and toluene or tetrahydrofuran (THF) as solvents ensures high yields (≥92%) .

Physicochemical Properties

Physical Properties

PropertyValueSource
Density (25°C)0.938 g/mL
Boiling Point (free base)169°C (lit.)
Refractive Index (n₂₀/D)1.489–1.495
SolubilityInsoluble in water; soluble in ethanol, THF
Flash Point62°C

Spectral Data

  • ¹H NMR (CDCl₃): δ 1.56 (q, 2H, J=6.3 Hz, CH₂), 1.90 (s, 3H, CH₃), 2.45 (t, 2H, SCH₂), 3.10 (t, 2H, NH₂CH₂) .

  • IR (ATR): Peaks at 3300 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch), and 1450 cm⁻¹ (C-N bend) .

Chemical Reactivity

Oxidation Reactions

The methylthio group undergoes oxidation with hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones:
RSCH3H2O2RSOCH3H2O2RSO2CH3\text{RSCH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{RSOCH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{RSO}_2\text{CH}_3

Reduction Reactions

Reduction with lithium aluminum hydride (LiAlH₄) converts the thioether to a thiol:
RSCH3LiAlH4RSH+CH4\text{RSCH}_3 \xrightarrow{\text{LiAlH}_4} \text{RSH} + \text{CH}_4

Substitution Reactions

The amine group participates in nucleophilic substitution, enabling the synthesis of derivatives like N-alkylated propylamines .

Biological Activity and Applications

Antioxidant Properties

3-(Methylthio)propylamine hydrochloride exhibits radical-scavenging activity due to synergism between its amine and methylthio groups. In soybean and palm oils (100 ppm concentration), it demonstrated a protection factor of 1.08–1.10, comparable to methionine:

Oil TypeCompoundProtection Factor
Soybean OilMethionine1.05
Soybean Oil3-(Methylthio)propylamine1.08
Palm OilMethionine1.11
Palm Oil3-(Methylthio)propylamine1.10

Industrial and Material Science Applications

OLED Technology

The compound serves as a dopant in organic light-emitting diodes (OLEDs), improving electron transport efficiency due to its sulfur-based electron-donating properties .

Nanomaterials

In mesoporous silica synthesis, it acts as a structure-directing agent, facilitating pore formation with diameters of 2–5 nm.

Coordination Chemistry

3-(Methylthio)propylamine forms stable complexes with transition metals like rhodium(III), used in catalytic systems for hydrogenation reactions .

Comparison with Analogues

CompoundKey DifferenceReactivity/Bioactivity
3-(Methylsulfanyl)propylamineLacks hydrochloride saltLower solubility in polar solvents
3-Aminopropane-1-thiolThiol (-SH) instead of thioetherHigher oxidative instability

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